5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(phenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-20-18(31-21-23-19(24-26(20)21)16-7-4-12-28-16)17(15-5-2-1-3-6-15)25-10-8-22(9-11-25)29-13-14-30-22/h1-7,12,17,27H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODXVIRYHPPVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(C3=CC=CC=C3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the furan and phenyl intermediates, followed by the formation of the thiazole and triazole rings. The final step involves the spirocyclization to form the 1,4-dioxa-8-azaspiro[4.5]decan-8-yl moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The phenyl ring can be reduced to form cyclohexyl derivatives.
Substitution: The thiazole and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include furanones, cyclohexyl derivatives, and substituted thiazole and triazole compounds. These products can be further utilized in various applications, including drug development and materials science.
Scientific Research Applications
Chemistry
In chemistry, 5-({1,4-dioxa-8-azaspiro[45]decan-8-yl}(phenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are investigating its interactions with biological targets and its potential as a lead compound for drug development.
Medicine
In medicine, 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is being explored for its therapeutic potential. Its unique structure and potential biological activities make it a promising candidate for the development of new drugs for various diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities, such as improved mechanical strength, thermal stability, and chemical resistance.
Mechanism of Action
The mechanism of action of 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Triazolo[3,2-b]thiazole vs. Triazolo[3,4-b]thiadiazole
- Target Compound : The triazolo[3,2-b]thiazole core contains one sulfur and two nitrogen atoms, differing from triazolo[3,4-b]thiadiazole (one sulfur, three nitrogens). This distinction impacts electron distribution and binding affinity.
- Triazolo-thiadiazoles : Compounds like 3-(5-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-N-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine derivatives exhibit broad antimicrobial activity (MIC: 12.5–50 µg/mL) against Gram-positive and Gram-negative bacteria, outperforming Chloramphenicol in some cases .
Thiazole Derivatives
- Pyrazolyl-thiazolones : Compounds such as 2-(3-(3,4-dimethoxyphenyl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)-5-(2-oxoindolin-3-ylidene)thiazol-4(5H)-ones demonstrate dual EGFR/HER2 inhibition (IC₅₀: 0.8–4.2 µM), attributed to the pyrazolyl-thiazolone scaffold’s planar geometry .
Substituent Analysis
Furan vs. Benzofuran
Spiro Moieties
- The 1,4-dioxa-8-azaspiro[4.5]decane group in the target compound is structurally analogous to spiro systems in BTZ-043 (a benzothiazinone antimycobacterial agent), which enhances solubility and target residence time .
Research Findings and Mechanistic Insights
- Antimicrobial Potential: Triazolo-thiadiazoles with benzofuran-2-yl groups inhibit bacterial growth by disrupting cell membrane integrity or enzyme function . The target compound’s hydroxyl group may enhance this via hydrogen bonding.
- Kinase Inhibition : Pyrazolyl-thiazolones inhibit EGFR/HER2 by competing with ATP binding; the spiro moiety in the target compound could similarly stabilize kinase interactions .
- Antifungal Activity: Molecular docking of triazolo-thiadiazoles with 14-α-demethylase lanosterol (PDB: 3LD6) suggests competitive binding to the enzyme’s active site (docking scores: -8.2 to -9.4 kcal/mol) .
Biological Activity
The compound 5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a furan moiety and a triazole-thiazole framework, which are often associated with various biological activities. The presence of the 1,4-dioxa-8-azaspiro unit suggests potential interactions with biological targets due to its unique spatial configuration.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S |
| Molecular Weight | 334.39 g/mol |
| CAS Number | 1427698-43-8 |
| Solubility | Soluble in DMSO and ethanol |
1. Anticancer Activity
Recent studies have indicated that similar compounds exhibit significant anticancer properties. For instance, derivatives of 1,4-dioxa-8-azaspiro[4.5]decan have shown high affinity for sigma receptors, which are implicated in cancer cell proliferation and survival pathways. Specifically, compounds with similar structures have been evaluated in tumor models with promising results:
- Case Study : A derivative labeled with fluorine demonstrated high accumulation in tumor xenografts during PET imaging, suggesting effective targeting of cancer cells .
2. Neuropharmacological Effects
The sigma receptors (σ1 and σ2) are known for their roles in neuroprotection and modulation of neurotransmitter systems. Compounds interacting with these receptors can potentially treat neurodegenerative diseases.
- Research Finding : A study reported that certain piperidine derivatives showed selectivity for σ1 receptors with low lipophilicity and high affinity (K(i) = 5.4 nM), indicating potential for neurological applications .
3. Antimicrobial Properties
Compounds containing thiazole and triazole rings have been documented for their antimicrobial activities against various pathogens.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effects observed |
| Escherichia coli | Moderate activity noted |
| Candida albicans | Effective at higher concentrations |
The proposed mechanisms by which this compound exerts its biological effects include:
- Sigma Receptor Modulation : The interaction with σ1 receptors may lead to altered cell signaling pathways that affect cell survival and proliferation.
- Inhibition of Enzymatic Activity : The thiazole component may inhibit key enzymes involved in metabolic pathways in pathogens.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes in cancer cells.
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?
Answer:
The synthesis involves multi-step reactions, including cyclocondensation and spiro-ring formation. Key steps include:
- Spirocyclic amine formation : Reacting 1,4-dioxa-8-azaspiro[4.5]decane derivatives with electrophilic intermediates under reflux in anhydrous solvents like toluene or THF (70–80°C, 3–5 hours) .
- Triazole-thiazole core assembly : Use of diethyl oxalate and heterocyclic precursors (e.g., furan-2-carbaldehyde) with sodium hydride as a base, requiring strict moisture exclusion .
- Purification : Recrystallization from THF/dioxane mixtures improves purity (>95% by HPLC). Yield optimization hinges on stoichiometric control of phenylmethyl substituents and pH stabilization during cyclization .
Basic: How can the structural integrity of this compound be confirmed post-synthesis?
Answer:
Use a combination of spectroscopic and chromatographic methods:
- NMR : Assign peaks for spirocyclic protons (δ 3.5–4.2 ppm for dioxa-aza groups) and furan/thiazole aromatic regions (δ 6.5–8.0 ppm) .
- Mass spectrometry : Confirm molecular ion ([M+H]<sup>+</sup> at m/z ~520) and fragmentation patterns matching the triazole-thiazole backbone .
- X-ray crystallography : Resolve the spiro[4.5]decane geometry and intramolecular hydrogen bonding at the 6-hydroxy position .
Basic: What methodologies are recommended for assessing its solubility and stability in biological buffers?
Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO:buffer mixtures (1:9 v/v). The compound’s logP (~3.2) predicts moderate hydrophobicity; sonication or cyclodextrin complexation enhances aqueous solubility .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The 6-hydroxy group is prone to oxidation; add antioxidants (e.g., ascorbic acid) to formulations .
Advanced: How to design a molecular docking study to evaluate its interaction with fungal CYP51 (14α-demethylase)?
Answer:
- Target selection : Use PDB ID 3LD6 (Candida albicans CYP51) for homology modeling. Align the triazole-thiazole core with the heme-binding domain .
- Docking software : Glide/SP or AutoDock Vina with flexible ligand sampling. Parameterize the spirocyclic amine’s dihedral angles to explore conformational diversity .
- Validation : Compare binding scores (ΔG ≤ −8.5 kcal/mol) with fluconazole controls. Prioritize poses where the furan-2-yl group occupies hydrophobic pockets near Leu121 and Tyr140 .
Advanced: What structural modifications could enhance its antifungal activity while minimizing cytotoxicity?
Answer:
- SAR-driven design :
- Replace the phenyl group with fluorophenyl to improve membrane permeability (logP adjustment) .
- Introduce electron-withdrawing groups (e.g., Cl, CF3) at the triazole C-3 position to stabilize heme iron coordination .
- Replace the furan with a bioisostere (e.g., thiophene) to reduce metabolic oxidation .
- Cytotoxicity screening : Use HepG2 cells (MTT assay) and compare IC50 values against MIC data for Candida spp. .
Advanced: How to address low yields (<30%) during the spirocyclic intermediate synthesis?
Answer:
- Catalyst optimization : Replace NaH with milder bases (e.g., K2CO3) to reduce side reactions .
- Solvent effects : Switch from benzene to DMF for better solubility of polar intermediates .
- Microwave-assisted synthesis : Reduce reaction time (30 minutes vs. 3 hours) and improve regioselectivity via controlled dielectric heating .
Advanced: How to resolve contradictions in reported bioactivity data across different fungal strains?
Answer:
- Strain-specific profiling : Test against Candida auris (ATCC MYA-5000) and Aspergillus fumigatus (ATCC 204305) under standardized CLSI M38/M59 protocols .
- Mechanistic studies : Measure ergosterol depletion via LC-MS and correlate with CYP51 inhibition kinetics. Discrepancies may arise from efflux pump overexpression in resistant strains .
Advanced: What experimental approaches can elucidate the compound’s metabolic pathways in vitro?
Answer:
- Liver microsome assays : Incubate with human CYP3A4/CYP2C9 isoforms (NADPH regeneration system) and identify metabolites via UPLC-QTOF-MS .
- Isotopic labeling : Synthesize a <sup>13</sup>C-labeled analog to track hydroxylation at the 6-position and furan ring oxidation .
Basic: What safety precautions are critical when handling this compound in the lab?
Answer:
- PPE : Use nitrile gloves and fume hoods due to potential skin irritation from the thiazole-thiol group .
- Waste disposal : Neutralize acidic byproducts (pH 7–8) before discarding. Avoid mixing with oxidizers (risk of exothermic decomposition) .
Advanced: How to integrate computational modeling with experimental data for lead optimization?
Answer:
- QSAR models : Train on a dataset of triazole-thiazole derivatives with MIC values. Use descriptors like polar surface area and H-bond donor count .
- Free-energy perturbation (FEP) : Predict binding affinity changes for substituent variations at the spirocyclic amine .
- Validation : Synthesize top 3 in silico candidates and validate via SPR (surface plasmon resonance) for KD measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
